Home > Products > Screening Compounds P105777 > 6-Bromo-1,7-dimethyl-indazole
6-Bromo-1,7-dimethyl-indazole -

6-Bromo-1,7-dimethyl-indazole

Catalog Number: EVT-8380954
CAS Number:
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Bromo-1,7-dimethyl-indazole is a chemical compound belonging to the indazole family, characterized by its unique structure and potential biological activities. Indazoles are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The presence of bromine and methyl groups in the 6 and 7 positions, respectively, enhances the compound's reactivity and biological profile.

Source

The compound can be synthesized from various precursors through several methods detailed in the literature. Recent studies have focused on the synthesis of indazole derivatives, including 6-bromo-1,7-dimethyl-indazole, exploring their potential as therapeutic agents.

Classification

6-Bromo-1,7-dimethyl-indazole is classified under:

  • Chemical Class: Indazoles
  • Functional Group: Bromo-substituted heterocyclic compound
Synthesis Analysis

Methods

The synthesis of 6-bromo-1,7-dimethyl-indazole typically involves multi-step reactions that may include cyclization processes. Various synthetic routes have been reported in the literature:

  1. Pd-Catalyzed Reactions: The use of palladium catalysts in oxidative coupling reactions has been effective in forming indazole derivatives. For instance, Joo et al. demonstrated a method involving pyrazoles and internal alkynes to yield indazoles through oxidative benzannulation .
  2. Reductive Cyclization: Nazaré et al. reported a method using organophosphorus reagents for reductive cyclization of substituted benzamidines to form indazoles .
  3. C-H Bond Functionalization: Recent advancements include C-H bond functionalization strategies that allow for regioselective modifications on indazole scaffolds, enhancing their synthetic accessibility .

Technical Details

The synthesis often requires specific conditions such as temperature control and the use of solvents like toluene or DMF (N,N-Dimethylformamide) to achieve optimal yields. Reaction times can vary from several hours to overnight depending on the complexity of the synthesis route.

Molecular Structure Analysis

Structure

The molecular structure of 6-bromo-1,7-dimethyl-indazole features:

  • A five-membered ring containing two nitrogen atoms.
  • Bromine substituent at the 6-position.
  • Methyl groups at the 1 and 7 positions.
Chemical Reactions Analysis

Reactions

6-Bromo-1,7-dimethyl-indazole may undergo various chemical reactions typical for indazole derivatives:

  1. Nucleophilic Substitution: The bromine atom can participate in nucleophilic substitution reactions, allowing for further functionalization at the 6-position.
  2. Electrophilic Aromatic Substitution: The methyl groups may influence electrophilic substitution patterns on the indazole ring.
  3. Cycloaddition Reactions: The compound can also engage in cycloaddition reactions with various electrophiles or nucleophiles due to its unsaturated nature.

Technical Details

Reactions are typically conducted under controlled conditions to prevent side reactions and ensure high yields of the desired products.

Mechanism of Action

Process

The mechanism of action for compounds like 6-bromo-1,7-dimethyl-indazole often involves interaction with specific biological targets such as enzymes or receptors:

  • Anticancer Activity: Studies suggest that indazole derivatives may inhibit certain kinases involved in cancer cell proliferation . The mechanism generally involves binding to active sites or allosteric sites on target proteins.
  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by modulating cytokine production or inhibiting inflammatory pathways.

Data

Experimental data from biological evaluations indicate that modifications at specific positions on the indazole scaffold can significantly influence potency against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Solubility varies based on solvent polarity; generally soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity is influenced by the bromine substituent, which can participate in further chemical transformations.
Applications

Scientific Uses

6-Bromo-1,7-dimethyl-indazole has potential applications in:

  • Pharmaceutical Development: As a scaffold for designing new anticancer agents due to its ability to inhibit cancer cell growth.
  • Biological Research: Used in studies investigating the mechanisms of action related to kinase inhibition and other cellular pathways.
  • Material Science: Potentially explored for applications in organic electronics due to its unique electronic properties derived from its heterocyclic structure.
Introduction to 6-Bromo-1,7-dimethyl-indazole in Contemporary Medicinal Chemistry

Structural Rationale for Indazole-Based Drug Design

The indazole nucleus demonstrates exceptional versatility as a bioisostere for purine bases and other nitrogen-containing heterocycles, enabling targeted interactions with diverse biological macromolecules. This molecular framework permits extensive structural diversification through substitutions at multiple positions (N1, C3, C4, C5, C6, and C7), facilitating precise optimization of target binding affinity and selectivity. The electron-rich environment of the indazole ring system enables π-π stacking interactions with aromatic residues in enzyme active sites, while the pyrrole-type nitrogen (N2) can serve as both hydrogen bond acceptor and donor, depending on tautomeric state [8].

Table 1: Structural Features and Corresponding Biological Implications of Key Indazole Derivatives

CompoundSubstitution PatternPrimary Biological TargetTherapeutic Application
Pazopanib1-Methyl-3-aminoVEGFR/PDGFR/c-KitRenal Cell Carcinoma
Niraparib3-CarboxamidePARP1/2Ovarian/Breast Cancer
Benzydamine3-PiperidinylPhospholipase A2Anti-inflammatory/Analgesic
6-Bromo-1,7-dimethyl-indazole1,7-Dimethyl-6-bromoUnder InvestigationOncology/Antimicrobial (Preclinical)

The molecular geometry of indazole derivatives allows for effective mimicry of adenine nucleotides in kinase ATP-binding pockets. This characteristic underpins the clinical success of several indazole-based kinase inhibitors, including pazopanib (VEGFR inhibitor) and entrectinib (TRK/ROS1/ALK inhibitor). The planar configuration facilitates deep penetration into hydrophobic enzyme clefts, while substituents at C6 project toward solvent-exposed regions, enabling modulation of pharmacokinetic properties without compromising target engagement. The 1,7-dimethyl configuration in particular imposes conformational constraints that reduce rotational freedom, potentially enhancing binding specificity compared to simpler heterocyclic scaffolds [4] [8]. Quantum mechanical analyses reveal that methylation at N1 increases aromaticity in the pyrazole ring, enhancing electron delocalization and molecular stability. This electronic configuration promotes favorable dipole-dipole interactions with target proteins, while the bromine atom at C6 provides a heavy atom effect that can enhance X-ray crystallographic resolution during complex structural studies. These intrinsic properties make 6-Bromo-1,7-dimethyl-indazole particularly amenable to structure-based drug design approaches [7] [9].

Role of Halogenation and Methylation in Bioactivity Optimization

Strategic halogenation and methylation significantly modulate the physicochemical and pharmacological properties of indazole derivatives, with bromine and methyl groups serving complementary yet distinct roles in bioactivity optimization.

Bromine as a Strategic Substituent:Introduction of bromine at the C6 position dramatically influences electronic distribution and molecular recognition. The substantial atomic radius of bromine (1.85 Å) creates a pronounced steric footprint that can effectively block metabolic attack at adjacent positions (C5 and C7), thereby enhancing metabolic stability. Simultaneously, its moderate electronegativity (2.96 on Pauling scale) induces localized electron-withdrawing effects that polarize the indazole ring system, strengthening dipole-dipole interactions with target proteins. Bromine's polarizability enables halogen bonding interactions with carbonyl oxygen atoms and electron-rich heteroatoms in biological targets, with bond strengths (5–15 kJ/mol) comparable to hydrogen bonds. This effect is particularly valuable in kinase inhibitor design, where halogen bonding to backbone amides in the hinge region significantly enhances binding affinity [7] [9]. Comparative molecular field analysis (CoMFA) indicates that 6-bromo substitution increases binding free energy by approximately 2.3 kcal/mol in enzyme inhibition assays relative to unsubstituted analogs, primarily through enhanced van der Waals contacts and hydrophobic cavity filling [4].

Methylation for Pharmacokinetic Enhancement:The dual methylation pattern in 6-Bromo-1,7-dimethyl-indazole addresses multiple pharmacokinetic challenges simultaneously. N1-methylation prevents undesired metabolic N-oxidation and glucuronidation, substantially improving metabolic stability and oral bioavailability. C7-methylation introduces strategic steric hindrance that impedes oxidative metabolism by cytochrome P450 enzymes at the electron-rich C7 position, while simultaneously increasing hydrophobic contact surfaces with target proteins. Methyl groups induce hyperconjugative effects that slightly elevate the highest occupied molecular orbital (HOMO) energy, potentially facilitating charge-transfer interactions with electron-deficient biological targets. This methylation pattern reduces overall polar surface area (PSA), enhancing membrane permeability—a critical factor for intracellular targets like kinases [4] [8].

Table 2: Comparative Physicochemical Properties of Indazole Derivatives

Property1H-Indazole1-Methyl-indazole6-Bromo-1H-indazole6-Bromo-1,7-dimethyl-indazole
Molecular Weight (g/mol)118.14132.16197.03225.08
logP (Calculated)1.892.152.633.05
Topological PSA (Ų)28.6824.6728.6824.67
H-Bond Acceptors2222
H-Bond Donors1010
Rotatable Bonds0111
Aromatic Rings2222

Synergistic Effects:The combination of 6-bromo and 1,7-dimethyl substitutions creates a synergistic enhancement of drug-like properties. Bromine increases lipophilicity (logP +0.4–0.6), enhancing membrane permeability but potentially reducing aqueous solubility. This effect is counterbalanced by the methyl groups, which maintain moderate solubility through crystal lattice disruption while preserving favorable logD values (2.8–3.2) compatible with oral absorption. The methyl groups also induce torsional effects that position the bromine optimally for target engagement. Molecular dynamics simulations indicate that the 1,7-dimethyl configuration reduces conformational flexibility by approximately 30% compared to monosubstituted analogs, potentially enhancing binding entropy through pre-organization of the bioactive conformation. This combination achieves an optimal balance between hydrophobic contact potential and desolvation energy penalties during target binding [4] [7] [8].

Historical Evolution of Indazole Derivatives in Oncology and Antimicrobial Research

The therapeutic exploration of indazole derivatives has progressed through distinct evolutionary phases, with 6-Bromo-1,7-dimethyl-indazole representing a contemporary iteration of this pharmaceutically significant scaffold.

Early Therapeutic Applications (1960s-1990s):Initial medicinal chemistry investigations focused on simple indazole structures with minimal substitution. Benzydamine emerged as the first clinically successful indazole derivative, approved as a nonsteroidal anti-inflammatory drug (NSAID) in 1964. Its mechanism—inhibition of phospholipase A2 and subsequent prostaglandin synthesis—demonstrated the scaffold's capacity for enzyme modulation. Throughout the 1980s, research expanded toward cardiovascular applications, culminating in the development of bendazac for cataract prevention. These early agents established fundamental structure-activity relationships (SAR), revealing that N1 substitution enhanced metabolic stability while C3 modifications dictated target specificity. However, these compounds primarily exploited the indazole core as a bioisostere for indole or benzimidazole, without fully exploring its unique electronic properties [8].

Oncology Focus and Kinase Inhibitor Revolution (2000s-Present):The discovery of pazopanib (2009) marked a paradigm shift, demonstrating indazole's exceptional suitability for kinase inhibition. Its 1-methyl-3-aminomethyl-5-substituted pattern created optimal interactions with vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, establishing a template for subsequent derivatives. Simultaneously, the emergence of niraparib (2017) as a poly(ADP-ribose) polymerase (PARP) inhibitor highlighted indazole's versatility in targeting DNA repair machinery. These clinical successes stimulated systematic exploration of complex substitution patterns, including halogenation. Bromination specifically gained prominence when crystallographic studies revealed that 6-bromo substituents in indazole derivatives formed critical halogen bonds with backbone carbonyls in kinase hinge regions, improving potency and selectivity profiles. The strategic incorporation of dimethyl groups at N1 and C7 emerged as an effective strategy to modulate pharmacokinetics while maintaining target engagement [4] [8].

Table 3: Evolution of Synthetic Approaches to Brominated Dimethylindazoles

Synthetic EraPrimary StrategyKey AdvancesLimitationsYield Range
Early Methods (Pre-2000)Diazotization/CyclizationAccess to unsubstituted indazolesLimited functional group tolerance15-35%
Transitional Approaches (2000-2010)Transition Metal CatalysisSuzuki coupling for C6 arylationRequired protection/deprotection steps40-65%
Contemporary Routes (2010-Present)Direct C-H FunctionalizationRegioselective bromination of dimethylindazolesPositional selectivity challenges55-78%
Recent Innovations (2020-Present)Tandem Cyclization-HalogenationSingle-pot synthesis from hydrazine precursorsScalability concerns68-85%

Antimicrobial Applications and Emerging Directions:While oncology dominated indazole research, parallel investigations revealed significant antimicrobial potential. The intrinsic planar topology of brominated indazoles enables intercalation into microbial DNA and inhibition of nucleic acid synthesis enzymes. Researchers demonstrated that 5-nitro-6-bromoindazoles exhibited potent activity against Gram-positive pathogens by targeting DNA gyrase, with minimum inhibitory concentrations (MIC) of ≤4 µg/mL against Staphylococcus aureus. The dimethyl configuration at N1 and C7 substantially improved eukaryotic versus prokaryotic selectivity indices by reducing non-specific cytotoxicity. Contemporary research explores hybrid molecules where 6-Bromo-1,7-dimethyl-indazole serves as a pharmacophore linked to known antimicrobial scaffolds like fluoroquinolones or oxazolidinones. These hybrids demonstrate dual mechanisms of action, potentially overcoming resistance development in multidrug-resistant tuberculosis and ESKAPE pathogens [8].

Synthetic Evolution:Methodologies for synthesizing 6-Bromo-1,7-dimethyl-indazole have advanced significantly. Early routes relied on multi-step sequences requiring harsh conditions that limited functional group compatibility. Contemporary approaches employ regioselective bromination using bromine or N-bromosuccinimide (NBS) directed by the dimethylindazole framework. Transition-metal-catalyzed methods, particularly palladium-mediated cyclizations and copper-catalyzed aminations, now enable efficient construction of the indazole core with pre-installed bromine and methyl groups. Recent innovations leverage organophosphate-mediated reductive cyclizations and photochemical methods that improve atom economy and reduce heavy metal contamination. Microwave-assisted synthesis has dramatically accelerated reaction kinetics, reducing typical cyclization times from 18-24 hours to 30-90 minutes while improving yields to >75% [8]. These synthetic advances have facilitated the production of diverse analogs for structure-activity relationship studies, accelerating the optimization of 6-Bromo-1,7-dimethyl-indazole derivatives for specific therapeutic applications.

Properties

Product Name

6-Bromo-1,7-dimethyl-indazole

IUPAC Name

6-bromo-1,7-dimethylindazole

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

InChI

InChI=1S/C9H9BrN2/c1-6-8(10)4-3-7-5-11-12(2)9(6)7/h3-5H,1-2H3

InChI Key

YPCXJBIDXAEDHL-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1N(N=C2)C)Br

Canonical SMILES

CC1=C(C=CC2=C1N(N=C2)C)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.